molecular formula C10H18ClNO3 B13510039 Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride

Cat. No.: B13510039
M. Wt: 235.71 g/mol
InChI Key: PIXILKSZZMNLPO-UHFFFAOYSA-N
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Description

Methyl 2-{5-oxa-2-azaspiro[35]nonan-6-yl}acetate hydrochloride is a chemical compound with a unique spirocyclic structureIts molecular formula is C10H17NO3·HCl, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride typically involves the reaction of a spirocyclic amine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-6-yl}acetate: Similar structure but different positioning of the nitrogen atom.

    2-Oxa-6-azaspiro[3.5]nonane oxalate:

    Methyl 2-{8-oxa-5-azaspiro[3.5]nonan-7-yl}acetate hydrochloride: Different positioning of the oxygen and nitrogen atoms.

Uniqueness

Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

PIXILKSZZMNLPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC2(O1)CNC2.Cl

Origin of Product

United States

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